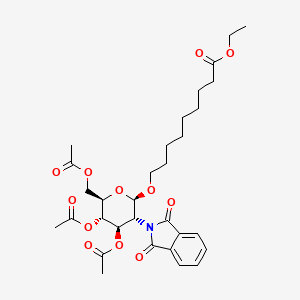

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

Description

This compound is a glucopyranoside derivative featuring:

- Aglycone: An 8-ethoxycarbonyloctyl group, providing lipophilicity and solubility in organic solvents.

- Protecting Groups: Acetyl groups at C-3, C-4, and C-6 positions for hydroxyl protection. Phthalimido group at C-2, serving as a stable amino-protecting group resistant to acidic conditions.

- Glycosidic Linkage: β-configuration at the anomeric center (C-1), critical for enzymatic recognition and synthetic applications.

Properties

IUPAC Name |

ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZILGRHVKAHOTM-CXYMUDLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747738 | |

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106445-23-2 | |

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves the glycosylation of 8-ethoxycarbonyloctanol. This process is catalyzed by stannic tetrachloride in dichloromethane at -10°C, leading to the formation of glycosides via 1,2-orthoacetate intermediates . The reaction typically involves the use of acetylated glycosyl bromides and silver trifluoromethanesulphonate (triflate) as promoters .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale glycosylation reactions under controlled conditions. The use of cleanroom environments and adherence to good manufacturing practices (GMP) are essential to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside primarily undergoes glycosylation reactions. These reactions involve the formation of glycosidic bonds between the carbohydrate moiety and other molecules .

Common Reagents and Conditions

Reagents: Stannic tetrachloride, acetylated glycosyl bromides, silver trifluoromethanesulphonate (triflate).

Major Products

The major products of these reactions are glycosides, which can be further functionalized for use as synthetic antigens .

Scientific Research Applications

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is widely used in proteomics research. It serves as a synthetic antigen that can be linked to proteins, making it valuable for studying protein-carbohydrate interactions . Additionally, it is used in the development of artificial carbohydrate antigens for immunological studies .

Mechanism of Action

The compound exerts its effects by forming glycosidic bonds with proteins, thereby acting as a synthetic antigen. This interaction facilitates the study of protein-carbohydrate interactions and the development of artificial antigens . The molecular targets and pathways involved include the glycosylation sites on proteins and the subsequent immune response triggered by the synthetic antigen .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Aglycone Modifications

Impact :

- Longer ethoxycarbonyl chains improve membrane permeability in biological assays compared to methyl .

Protecting Group Variations

Impact :

- Trifluoroacetamido groups facilitate milder deprotection but offer less stability than phthalimido .

- Benzyl groups enhance stability in multi-step syntheses .

Glycosidic Linkage Variations

Impact :

- Thioglycosides act as latent donors, activated selectively via thiophilic reagents .

Enzymatic Studies

- The target compound’s ethoxycarbonyloctyl chain mimics natural lipid-linked oligosaccharides, making it ideal for studying membrane-associated glycosyltransferases .

- Methyl analogs (e.g., ) are preferred for NMR studies due to simplified spectra .

Reactivity Trends

Comparative Data Table

Biological Activity

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is a synthetic carbohydrate derivative primarily utilized in proteomics research. Its structural characteristics enable it to function as a synthetic antigen, facilitating the study of protein-carbohydrate interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative studies with similar compounds.

- IUPAC Name : Ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate

- Molecular Weight : 619.7 g/mol

- CAS Number : 106445-23-2

The biological activity of this compound is primarily attributed to its ability to form glycosidic bonds with proteins. This interaction allows the compound to act as a synthetic antigen, which is crucial for studying protein-carbohydrate interactions in various biological contexts. The mechanism can be summarized as follows:

- Glycosidic Bond Formation : The compound forms stable glycosidic bonds with proteins.

- Antigenicity : These bonds facilitate the development of synthetic antigens that can be used to probe immune responses.

- Protein-Carbohydrate Interaction Studies : The compound's unique structure allows for detailed studies on how carbohydrates influence protein function.

Proteomics Research

The compound is extensively used in proteomics for its ability to serve as a synthetic antigen. It enables researchers to:

- Investigate carbohydrate-binding proteins.

- Study the role of glycosylation in protein function and stability.

- Develop assays for detecting specific protein-carbohydrate interactions.

Case Studies

- Study on Protein Binding : Research demonstrated that this compound exhibited enhanced binding affinity to certain lectins compared to other glycosides, highlighting its potential in developing targeted therapies for diseases involving glycan recognition.

- Synthetic Antigen Development : In a study aimed at creating novel vaccines, this compound was successfully conjugated with proteins to elicit robust immune responses in animal models, showcasing its utility in vaccine development.

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (8-Ethoxycarbonyloctyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside | Similar glycosidic structure | Used in glycoprotein research |

| 8-Ethoxycarbonyloctyl-trisaccharide B | Related trisaccharide | Studied for carbohydrate-protein interactions |

The uniqueness of this compound lies in its specific structural features that enhance its stability and reactivity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.